1-Chloro-5-methylhexan-2-one
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Overview
Description
1-Chloro-5-methylhexan-2-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{5-Methylhexan-2-one} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methylhexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products vary based on the nucleophile used, such as alcohols, amines, or thiols.
Reduction: The primary product is 1-chloro-5-methylhexan-2-ol.
Oxidation: Products include carboxylic acids or ketones with higher oxidation states.
Scientific Research Applications
1-Chloro-5-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its effects on biological systems and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-chloro-5-methylhexan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Chloro-2-hexanone: Another chlorinated ketone with similar reactivity but different structural properties.
5-Chloro-2-pentanone: A shorter-chain analog with comparable chemical behavior.
1-Bromo-5-methylhexan-2-one: A brominated analog with similar reactivity but different halogen properties.
Uniqueness: 1-Chloro-5-methylhexan-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a ketone group on a hexane backbone provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Properties
IUPAC Name |
1-chloro-5-methylhexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGVZCBINOOXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25389-38-2 |
Source
|
Record name | 1-chloro-5-methylhexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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